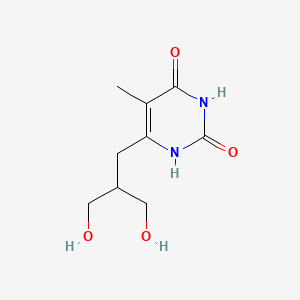

6-(Dihydroxy-isobutyl)-thymine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O4 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

6-[3-hydroxy-2-(hydroxymethyl)propyl]-5-methyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H14N2O4/c1-5-7(2-6(3-12)4-13)10-9(15)11-8(5)14/h6,12-13H,2-4H2,1H3,(H2,10,11,14,15) |

InChI Key |

CLCPDSJUXHDRGX-UHFFFAOYSA-N |

SMILES |

CC1=C(NC(=O)NC1=O)CC(CO)CO |

Canonical SMILES |

CC1=C(NC(=O)NC1=O)CC(CO)CO |

Synonyms |

5,5'-dihydroxy-4,4'-bitryptamine DHBT |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Chemical Synthesis Pathways for 6-(Dihydroxy-isobutyl)-thymine

The introduction of an alkyl substituent at the C6 position of a pyrimidine (B1678525) ring like thymine (B56734) is a non-trivial synthetic challenge. A primary strategy involves the creation of a carbon-carbon bond at this position. One of the most effective methods for such a transformation is the metalation of a protected pyrimidine precursor, followed by quenching with a suitable electrophile.

A plausible pathway begins with the protection of the nitrogen atoms of thymine to prevent side reactions. The protected thymine can then undergo lithiation at the C6 position using a strong base like lithium diisopropylamide (LDA). This creates a highly reactive C6-lithiated intermediate. This intermediate can then react with a protected dihydroxy-isobutyl electrophile, such as a halide or an epoxide derivative, to form the desired carbon skeleton. Subsequent deprotection of the hydroxyl and thymine nitrogen groups would yield the final product.

For instance, the reaction could proceed by treating a silyl-protected thymine with LDA, followed by the addition of a protected electrophile like (R)- or (S)-2-methyl-2,3-O-isopropylidenepropyl bromide. Final deprotection steps would then furnish the target molecule. The use of trimethylsilyl (B98337) groups can also play a role in directing reactions on pyrimidine nucleosides. iaea.org

Table 1: Representative Synthetic Pathway for a C6-Alkylated Thymine Derivative

| Step | Reactant(s) | Reagent(s) | Product | Purpose |

|---|---|---|---|---|

| 1 | Thymine | HMDS, (NH₄)₂SO₄ | Bis(trimethylsilyl)thymine | Protection of N1 and N3 positions. |

| 2 | Bis(trimethylsilyl)thymine | LDA, THF, -78°C | C6-Lithiated thymine intermediate | C-H activation to create a nucleophile. |

| 3 | C6-Lithiated intermediate | Protected dihydroxy-isobutyl electrophile | Protected this compound | C-C bond formation to introduce the side chain. |

Design and Synthesis of Functionalized Analogues and Derivatives

The biological activity of nucleoside analogues can often be fine-tuned by introducing further structural modifications. These can include altering the substitution on the heterocyclic base or modifying the acyclic side chain.

N-Methylation and Other Structural Modifications

Alkylation at the nitrogen atoms of the pyrimidine ring is a common derivatization strategy. N-methylation, in particular, can influence the molecule's solubility, hydrogen bonding capacity, and interaction with biological targets. The alkylation of thymine and its derivatives can be complex, as reactions can occur at the N1, N3, O2, and O4 positions. researchgate.netuchicago.edu The selectivity of these reactions often depends on the alkylating agent, solvent, and the nature of the counter-ion. researchgate.net For instance, hard electrophiles like dimethyl sulfate (B86663) tend to favor N-alkylation. researchgate.net

The O4-position of thymine can also be a target for alkylation, leading to O4-alkylthymine derivatives, which are known DNA lesions. oup.com Repair enzymes like O6-methylguanine-DNA methyltransferase (MGMT) can also repair some of these O-alkylated pyrimidines. uchicago.eduoup.com

Other modifications can involve the C5 position of the thymine ring. For example, 5-substituted pyrimidine nucleosides are often synthesized as potential inhibitors of enzymes like thymidylate synthase. nih.gov Oxidative modifications of the thymine methyl group can lead to derivatives like 5-formyluracil. oup.com

Stereochemical Considerations in Synthesis

The "dihydroxy-isobutyl" side chain of the target molecule contains at least one chiral center, meaning the compound can exist as different stereoisomers. The chirality of the acyclic side chain is often crucial for the biological activity of nucleoside analogues. nih.gov Therefore, controlling the stereochemistry during synthesis is of paramount importance.

Several stereoselective synthetic routes have been developed for acyclic nucleoside analogues. tandfonline.com These approaches often fall into two categories:

Chiral Pool Synthesis: This method utilizes enantiomerically pure starting materials derived from natural sources, such as sugars or amino acids, to construct the chiral side chain. acs.org For example, D-xylose can be a starting point for synthesizing a variety of nucleoside analogues. figshare.com

Asymmetric Synthesis: This involves the use of chiral catalysts or reagents to induce stereoselectivity in a key reaction step. A notable example is the Sharpless Asymmetric Epoxidation or Dihydroxylation, which can create chiral epoxides or diols from achiral precursors. researchgate.net

Biocatalysis using enzymes like aldolases offers another powerful tool for stereoselective C-C bond formation. nih.gov Dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases can catalyze the reaction between an aldehyde derivative of a nucleobase and DHAP to generate acyclic nucleoside analogues with two new stereocenters with high conversion yields. nih.gov

Methodological Advancements in Nucleobase Analog Synthesis

The synthesis of modified nucleobases and their corresponding nucleosides is a continually evolving field. Recent advancements have provided more efficient and selective methods for creating these complex molecules.

Transition-metal catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) have become powerful tools for C-C bond formation at various positions on the pyrimidine ring, including C6. These methods offer a versatile way to introduce a wide range of substituents. For instance, rhodium-catalyzed C-H activation has been used for the C6-selective alkylation of 2-pyridones, a related heterocyclic system. nsf.gov

The development of late-stage functionalization techniques allows for the modification of complex molecules, such as fully formed nucleosides or even oligonucleotides, in the final steps of a synthesis. researchgate.net This is particularly valuable for creating libraries of analogues for biological screening. Photo-mediated reactions, like the Minisci reaction, have been employed for the site-selective alkylation of nucleobases. researchgate.net

Furthermore, enzymatic and chemo-enzymatic strategies are gaining prominence. acs.org These methods offer high selectivity under mild reaction conditions, often circumventing the need for extensive protecting group manipulations that are common in traditional organic synthesis. acs.org For example, tandem enzymatic strategies can be used for the in-situ formation of S-adenosyl methionine (SAM) cofactor analogues to enhance the scope of C-alkylation of small molecules. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Adenine (B156593) |

| Cytosine |

| Guanine (B1146940) |

| Thymine |

| Uracil (B121893) |

| 5-Formyluracil |

| O4-Alkylthymine |

| O6-Methylguanine |

| Bis(trimethylsilyl)thymine |

| Lithium diisopropylamide (LDA) |

Molecular Interactions and Structural Biology Investigations

Enzymatic Recognition and Substrate Specificity

The selective interaction of 6-(Dihydroxy-isobutyl)-thymine (DHBT) with viral enzymes, while showing minimal affinity for their human counterparts, forms the foundation of its scientific interest.

DHBT was specifically designed as a novel substrate for the Herpes Simplex Virus type-1 thymidine (B127349) kinase (HSV1-TK). researchgate.net Research has confirmed that C-6 substituted pyrimidine (B1678525) derivatives like DHBT are effectively recognized and phosphorylated exclusively by HSV1-TK. researchgate.netresearchgate.net This specificity is crucial, as the phosphorylation of such nucleoside analogs in virus-infected cells is the key to their mechanism of action. researchgate.net The acyclic "sugar" moiety attached at the C-6 position, rather than the more common N-1 position, is a key structural feature contributing to this selective recognition. researchgate.net

A derivative, N-methyl-6-(1,3-dihydroxyisobutyl)thymine (N-Me DHBT), was synthesized to further explore these interactions. researchgate.net Docking studies and subsequent experimental validation showed that this N-1 methylated derivative also serves as a good substrate for HSV1-TK. researchgate.netrcsb.org This indicates that methylation at the N-1 position does not abolish the favorable interaction with the viral enzyme. researchgate.net

Enzyme kinetic studies have quantitatively demonstrated the favorable interaction between DHBT and its derivatives with HSV1-TK. DHBT itself exhibits a good binding affinity for HSV1-TK, with a reported inhibition constant (Ki) of 35.3 ± 1.3 μM. researchgate.net

Further investigations with the N-methylated analog, N-Me DHBT, revealed significant kinetic parameters. rcsb.orgrcsb.org Enzyme kinetic experiments showed that N-Me DHBT is phosphorylated at a rate comparable to the "gold standard" compound 9-[4-fluoro-3-(hydroxymethyl)butyl]guanine (FHBG). rcsb.orgrcsb.org The Michaelis constant (Km) for N-Me DHBT was found to be similar to that of the parent compound DHBT, suggesting that the N-1 methylation does not dramatically affect the binding affinity. researchgate.net Specifically, N-Me DHBT showed a Km of 10 ± 0.3 μM and a catalytic rate constant (kcat) of 0.036 ± 0.015 sec⁻¹. rcsb.orgrcsb.org

Table 1: Enzyme Kinetic Data for HSV1-TK Substrates

| Compound | K_m (μM) | k_cat (s⁻¹) | Binding Affinity (K_i) (μM) |

|---|---|---|---|

| DHBT | 35.3 ± 1.3 researchgate.net | 0.035 ± 0.01 researchgate.net | 35.3 ± 1.3 researchgate.net |

| N-Me DHBT | 10 ± 0.3 rcsb.orgrcsb.org | 0.036 ± 0.015 rcsb.orgrcsb.org | Not Reported |

| FHBG | 10 ± 0.3 rcsb.orgrcsb.org | 0.036 ± 0.015 rcsb.orgrcsb.org | Not Reported |

This table is interactive. Click on the headers to sort the data.

A critical aspect of the development of antiviral agents is their selectivity for viral enzymes over human cellular enzymes to minimize toxicity. DHBT and its derivatives have been evaluated for their interaction with human thymidine kinase 1 (hTK1). drugbank.com Studies show that DHBT is exclusively phosphorylated by HSV1-TK and is a poor substrate for mammalian thymidine kinase. researchgate.netdrugbank.com HPLC-based phosphorylation assays confirm that while HSV1-TK actively phosphorylates these compounds, there is no significant phosphorylation by human TK. researchgate.net This high specificity is a promising feature, suggesting a lower potential for cytotoxicity in non-infected cells. researchgate.netresearchgate.net

Kinetic Characterization of Enzyme-Substrate Binding and Phosphorylation

Structural Analysis of Compound-Protein Complexes

To understand the molecular basis for the observed enzymatic specificity and kinetics, X-ray crystallography and computational modeling have been employed.

X-ray crystallography has provided high-resolution three-dimensional structures of HSV1-TK in complex with DHBT derivatives. numberanalytics.comlibretexts.org The crystal structure of HSV1-TK complexed with N-Me DHBT was determined to a resolution of 2.00 Å. rcsb.org This analysis confirmed the binding mode that had been predicted by earlier docking studies. rcsb.orgrcsb.org

A key finding from the crystal structure of the HSV1-TK/N-Me DHBT complex was the identification of an additional water-mediated hydrogen bond. rcsb.orgrcsb.org This structural insight is valuable for the rational design of new analogs with potentially improved binding affinity and pharmacokinetic properties. rcsb.orgrcsb.org The coordinates and structural data for these complexes are available in the Protein Data Bank (PDB), with entry codes such as 3F0T for the HSV1-TK/N-Me DHBT complex. rcsb.org

Table 2: Crystallographic Data for HSV1-TK in Complex with N-Me DHBT (PDB: 3F0T)

| Parameter | Value |

|---|---|

| Resolution | 2.00 Å rcsb.org |

| R-Value Work | 0.195 (Depositor) rcsb.org |

| R-Value Free | 0.228 (Depositor) rcsb.org |

| Total Structure Weight | 72.85 kDa rcsb.org |

| Unique Protein Chains | 1 rcsb.org |

This table is interactive. Click on the headers to sort the data.

Computational methods, including molecular docking, have been instrumental in predicting and understanding the binding of DHBT and its analogs to HSV1-TK. researchgate.netresearchgate.net Docking studies were performed to predict the binding mode of N-Me DHBT within the active site of HSV1-TK, with the centroid coordinates for docking set to reflect the center of mass of dTMP in the known enzyme structure. researchgate.net

The results from these simulations were later validated by X-ray crystallographic data, which confirmed the predicted binding orientation and substrate characteristics. rcsb.orgrcsb.org This successful correlation between computational prediction and experimental structure underscores the utility of molecular modeling in the design and optimization of enzyme substrates. researchgate.net The docking protocol itself was validated by redocking known ligands like thymidine and ganciclovir (B1264) into their corresponding crystal structures. researchgate.net

X-ray Crystallographic Studies of Enzyme-Ligand Structures

Biophysical Studies of Nucleic Acid Interactions

Investigations into the direct biophysical interactions of this compound with DNA and RNA duplexes are not extensively documented in publicly available research. The primary focus of studies on this compound, and its derivatives, has been on its role as a substrate for viral enzymes, which provides some indirect insight into its molecular interactions.

Modulation of Base Pairing and Hydrogen Bonding Interactions

Direct experimental data from techniques like NMR or X-ray crystallography on a DNA or RNA duplex containing this compound to elucidate its base-pairing and hydrogen-bonding patterns are not available. However, the crystal structure of a related compound, N-methyl-6-(1,3-dihydroxyisobutyl)thymine (N-Me DHBT), in complex with Herpes Simplex Virus type 1 Thymidine Kinase (HSV1-TK) offers a view of its hydrogen-bonding capabilities within a protein active site numberanalytics.comresearchgate.net.

Within the HSV1-TK active site, the thymine (B56734) moiety of N-Me DHBT engages in hydrogen bonding that mimics the interactions of the natural substrate, thymidine. Specifically, the O4 and N3-H of the pyrimidine ring are key participants in these interactions. The dihydroxyisobutyl side chain also contributes to the binding affinity through its own hydrogen bond networks numberanalytics.comresearchgate.net. A notable observation from the crystal structure is the presence of a water-mediated hydrogen bond, which may be significant for the molecular recognition of this compound by the enzyme numberanalytics.comresearchgate.net.

While these observations are within the context of a protein-ligand interaction, they highlight the hydrogen-bonding potential of the functional groups on both the thymine ring and the dihydroxyisobutyl substituent. The substitution at the C-6 position, which is part of the major groove in a standard B-DNA duplex, suggests that the bulky and flexible dihydroxyisobutyl group could sterically influence base pairing and stacking interactions if it were present in a nucleic acid duplex. However, without direct biophysical studies, any such effects remain speculative.

Below is a table summarizing the observed hydrogen bond interactions for the related compound, N-Me DHBT, within the active site of HSV1-TK.

| Interacting Atoms of N-Me DHBT | Interacting Residue/Molecule in HSV1-TK | Bond Type |

| O4 of Thymine | Amino Acid Residue | Hydrogen Bond |

| N3-H of Thymine | Amino Acid Residue | Hydrogen Bond |

| Hydroxyl groups of side chain | Amino Acid Residue | Hydrogen Bond |

| - | Water Molecule | Water-mediated Hydrogen Bond |

This table is based on the interactions of N-methyl-6-(1,3-dihydroxyisobutyl)thymine within a protein active site, as direct data for this compound in a nucleic acid duplex is not available. numberanalytics.comresearchgate.net

Biological and Biochemical Research Applications

Mechanistic Probing in DNA Replication and Repair Processes

The modification of natural nucleobases provides powerful tools for dissecting the intricate mechanisms of DNA synthesis and maintenance. ontosight.ai

Modified nucleotides serve as valuable mechanistic probes for studying the activity and fidelity of DNA polymerases. ontosight.ai 6-(Dihydroxy-isobutyl)-thymine (DHBT) has been specifically investigated as a substrate for viral enzymes involved in nucleotide metabolism, which is a precursor to DNA replication. Research has shown that DHBT was designed as a substrate for herpes simplex virus type-1 thymidine (B127349) kinase (HSV1 TK). researchgate.net The compound is exclusively phosphorylated by HSV1 TK, demonstrating a high degree of specificity. researchgate.net This phosphorylation is a critical step, as the resulting monophosphate derivative can then act as a substrate for subsequent kinases and ultimately for DNA polymerase during viral DNA replication. drugbank.com

Studies have demonstrated that DHBT exhibits a good binding affinity for HSV1 TK, with a reported inhibitory constant (Ki) of 35.3 ± 1.3 μM. researchgate.net This selective interaction allows researchers to probe the active site and substrate specificity of the viral kinase, distinguishing its activity from that of host cell kinases like human thymidine kinase 1. researchgate.netkuleuven.be By acting as a specific substrate for the viral replication machinery, DHBT and its derivatives can be used to study the kinetics and mechanisms of viral DNA polymerases. drugbank.comlumicks.com

| Research Finding | Enzyme/Process Studied | Key Parameters | Reference |

| Substrate Specificity | Herpes Simplex Virus Type-1 Thymidine Kinase (HSV1 TK) | Exclusively phosphorylated by HSV1 TK, not by human TK1. | researchgate.net |

| Binding Affinity | Herpes Simplex Virus Type-1 Thymidine Kinase (HSV1 TK) | Ki = 35.3 ± 1.3 μM | researchgate.net |

| Application | Viral DNA Replication | Serves as a substrate for DNA polymerase following phosphorylation. | drugbank.com |

DNA lesions, such as those caused by oxidation (e.g., thymine (B56734) glycol), can block the progression of high-fidelity DNA polymerases. nih.govwikipedia.orgscirp.org To overcome this, cells employ specialized translesion synthesis (TLS) polymerases that can bypass the damage, albeit sometimes in an error-prone manner. nih.govfrontiersin.org The study of how polymerases interact with altered bases is fundamental to understanding these DNA damage tolerance pathways. frontiersin.org

While this compound is not itself a form of DNA damage, its structure represents a significant alteration to the canonical thymine base. nih.gov Conceptually, oligonucleotides containing DHBT could be synthesized and used as probes to investigate how both replicative and TLS polymerases recognize and process non-standard bases. Such studies could reveal:

Whether the bulky dihydroxy-isobutyl group constitutes a block to certain DNA polymerases.

The efficiency and fidelity with which specialized polymerases might insert a nucleotide opposite DHBT.

How the presence of DHBT in a DNA template might be recognized by the base excision repair (BER) or nucleotide excision repair (NER) pathways, which are responsible for removing modified bases. nih.govmdpi.com

These types of investigations are conceptually similar to studies using other modified bases, such as thymine glycol, which is known to be a strong block to high-fidelity polymerases and is primarily repaired via the BER pathway. wikipedia.orgscirp.org

Investigations into DNA Polymerase Activity and Fidelity

Application in Studies of Nucleic Acid Structure and Function

The introduction of modified bases into oligonucleotides is a key strategy for studying the structure and function of nucleic acids in vitro and in vivo. ontosight.aisavemyexams.com

A significant application of this compound stems from its highly fluorescent properties. ontosight.ai When incorporated into DNA strands, this thymine analogue, referred to as ThexT in this context, acts as a fluorescent reporter. This allows for the direct visualization of the modified oligonucleotides within cells. ontosight.ai

Research has shown that by incorporating ThexT into specific DNA sequences, scientists can effectively track their uptake and determine their intracellular localization. For example, its use in CpG oligodeoxynucleotides has enabled researchers to confirm their location within macrophage cell lines, providing a powerful tool for studying the dynamics of nucleic acid-based therapeutics. ontosight.ai Furthermore, DHBT has been developed as a precursor for reporter probes intended for non-toxic, in vivo imaging of gene expression through positron-emission tomography (PET), highlighting its utility in monitoring biological processes within a living organism. researchgate.net

Certain DNA sequences containing unmethylated cytosine-phosphate-guanosine (CpG) motifs are known to activate the innate immune system. nih.govnih.gov These immunostimulatory oligodeoxynucleotides (ODNs) are recognized by Toll-like receptor 9 (TLR9) and can trigger a cascade of immune responses. nih.govgoogle.com

The fluorescent properties of this compound (as ThexT) have been harnessed to study and modulate these effects. By replacing a standard thymine with ThexT in a CpG ODN, researchers can not only visualize the oligonucleotide but also influence its activity. ontosight.ai Studies indicate that the incorporation of this modified base can be used to regulate the immune responses triggered by CpG ODNs. ontosight.ai This provides a dual-function tool: it acts as a fluorescent tag for localization studies while simultaneously serving as a modulator of biological activity, offering a sophisticated approach to investigating the structure-function relationships of immunostimulatory DNA. ontosight.ainih.gov

Elucidation of Intracellular Localization and Dynamics

Role in Epigenetic Research and Gene Expression Studies

Epigenetics involves modifications that alter gene activity without changing the DNA sequence itself, such as DNA methylation and histone modifications. nih.govnasa.gov While there is no direct evidence of this compound being used to study epigenetic mechanisms like methylation, its application as a reporter probe is directly relevant to the field of gene expression, a key outcome of epigenetic regulation. nasa.gov

The primary role of DHBT in this area is as a component of probes for monitoring gene expression levels. researchgate.net As mentioned previously, DHBT was specifically designed as a substrate for the herpes simplex virus thymidine kinase (HSV1 TK). researchgate.net The hsv1-tk gene is a widely used reporter gene in biomedical research. By introducing a radiolabeled version of DHBT to cells expressing this gene, the compound is selectively trapped within these cells after phosphorylation. The amount of accumulated radioactivity, detectable by PET imaging, serves as a direct measure of the HSV1 TK enzyme's activity, which in turn reflects the expression level of the hsv1-tk reporter gene. researchgate.net This allows for the non-invasive, quantitative monitoring of gene expression in vivo, providing a valuable tool for studies where gene activity is a critical readout.

Probing the Impact of Modified Nucleotides on DNA Transcription

The integrity of the DNA template is crucial for accurate transcription by RNA polymerases (RNAPs). The presence of modified nucleotides, often arising from DNA damage, can disrupt this process. Such lesions can cause the polymerase to pause, stall, or bypass the modified site, sometimes leading to errors in the resulting RNA transcript (transcriptional mutagenesis). nih.gov

Research in this area often uses DNA templates containing a single, site-specific lesion to observe the effects on transcription in vitro. nih.gov For instance, studies on oxidative DNA lesions like thymine glycol (Tg), which is structurally related to DHBT, have shown that while some polymerases can bypass these modifications, they often do so with significant pausing. nih.gov The outcome of encountering a lesion depends on the specific type of lesion and the polymerase involved. nih.gov For example, mitochondrial RNA polymerase (mtRNAP) has been shown to bypass oxidative lesions such as 8-oxoguanine and thymine glycols, suggesting a tolerance mechanism for the oxidative environment of the mitochondria. nih.gov

This compound can serve as a synthetic, stable analogue to study these phenomena. By incorporating DHBT into a DNA template, researchers can investigate how a bulky, hydrophilic group at the C6 position of thymine affects:

RNAP Stalling and Elongation: The extent to which the dihydroxy-isobutyl group acts as a steric or chemical block to the progression of various RNA polymerases.

Translesion Synthesis (TLS): Whether RNAPs can bypass the DHBT modification and the efficiency of this process.

Transcriptional Fidelity: Determining which nucleotide, if any, is incorporated into the nascent RNA chain opposite the DHBT base, revealing potential mutagenic outcomes.

These studies are critical for understanding the cellular consequences of DNA damage and the mechanisms that ensure genome stability. nih.gov

Exploring Connections to Post-Translational Histone Modifications (e.g., 2-hydroxyisobutyrylation)

Gene expression in eukaryotes is profoundly influenced by post-translational modifications (PTMs) of histone proteins, the spools around which DNA is wound. youtube.com A recently discovered and evolutionarily conserved PTM is lysine (B10760008) 2-hydroxyisobutyrylation (Khib), which has been identified on histones (e.g., H4K8hib) and is implicated in the regulation of gene transcription. nih.govplos.org

Intriguingly, the regulation of histone Khib is closely linked to cellular metabolism. Studies in Saccharomyces cerevisiae have demonstrated that the levels of H4K8hib fluctuate in response to the availability of glucose, a primary carbon source. nih.gov This suggests a direct link between the metabolic state of a cell and the epigenetic regulation of its genes. Furthermore, a broad range of metabolic enzymes, particularly those in glycolysis and purine (B94841) metabolism, are themselves modified by Khib. nih.govtmu.edu.cn

The structure of this compound offers a unique opportunity to explore the crosstalk between DNA modification and histone PTMs. The "dihydroxy-isobutyl" group on the nucleobase is a structural analogue of the "2-hydroxyisobutyryl" group found on histones. This structural similarity could allow DHBT to be used as a chemical probe to:

Identify proteins, such as histone-modifying enzymes ("writers") or demodifying enzymes ("erasers"), that may recognize both the histone PTM and the structurally similar DNA modification. plos.org

Investigate whether the presence of DHBT in a specific gene sequence can influence the local histone modification landscape, particularly the deposition or removal of Khib marks.

Explore the functional consequences of this potential interplay on gene transcription and cellular processes like chronological lifespan, which has been linked to H4K8hib levels. nih.gov

Contributions to Synthetic Biology and Genetic Code Expansion

Synthetic biology aims to design and construct new biological parts, devices, and systems. A key area within this field is the development of modified nucleic acids to expand the chemical and functional repertoire of DNA and RNA. uni-koeln.de

The creation of artificial nucleotides is fundamental to advancing synthetic biology. uni-koeln.de Modified building blocks, like this compound, are designed to introduce novel properties into nucleic acid polymers. The goals of these modifications include:

Enhanced Stability: Modifications can render nucleic acids resistant to degradation by cellular enzymes (nucleases), which is a significant advantage for therapeutic applications. uni-koeln.de

New Functionalities: Introducing reactive groups, like the diol in DHBT, allows for further chemical derivatization using techniques such as click chemistry. acs.org

Probing Molecular Interactions: Modified bases can be used to study the recognition and binding of proteins and other molecules to DNA or RNA.

DHBT, with its hydrophilic diol functional group attached to the core thymine structure, represents a building block that can be incorporated into oligonucleotides through standard synthesis methods. google.com This allows for the creation of nucleic acids with tailored chemical properties for diagnostic, therapeutic, or materials science applications.

The structure of the DNA double helix is defined by the specific hydrogen bonding between adenine (B156593) (A) and thymine (T), and between guanine (B1146940) (G) and cytosine (C), known as Watson-Crick base pairing. wikipedia.org However, other types of hydrogen-bonding interactions, known as non-canonical base pairs, can and do occur, particularly in the complex three-dimensional structures of RNA. wikipedia.org

The introduction of modified nucleobases can intentionally disrupt or alter these pairing rules. The bulky dihydroxy-isobutyl group at the C6 position of the thymine ring in DHBT is located on the edge of the major groove, adjacent to the Watson-Crick face. Its presence could sterically interfere with the formation of a standard A-T pair. This makes DHBT a valuable tool for exploring:

Pairing Specificity: Investigating what base, if any, DHBT preferentially pairs with in a duplex context. It might form a weakened pair with adenine or favor pairing with a different natural or unnatural base.

Structural Perturbations: Analyzing how the presence of a DHBT-containing pair affects the local and global structure of a DNA double helix.

Design of Artificial Base Pairs: Using DHBT as a component in the development of entirely new, "unnatural" base pairs that rely on different forces, such as optimized steric fit or hydrophobic interactions, rather than traditional hydrogen bonds. nih.gov

Understanding these alternative pairing concepts is crucial for expanding the genetic alphabet and designing novel nucleic acid structures with programmed functions. nih.gov

Development of Modified Nucleic Acid Building Blocks

Integration into Metabolic Pathway Investigations

Cells have two primary ways to acquire nucleotides: de novo synthesis, which builds them from simple precursor molecules, and salvage pathways, which recycle preformed nucleobases and nucleosides from the breakdown of DNA and RNA. fiveable.me

The pyrimidine (B1678525) salvage pathway is a critical metabolic route for recycling bases like thymine. Key enzymes in this pathway include thymidine phosphorylase, which converts free thymine into the nucleoside thymidine, and thymidine kinase, which then phosphorylates thymidine to form thymidine monophosphate (TMP). wikipedia.org These salvage reactions are essential for conserving energy and providing nucleotides for DNA synthesis and repair in many tissues. wikipedia.orglibretexts.org

Table 1: Comparison of Nucleotide Acquisition Pathways

| Feature | De Novo Synthesis | Salvage Pathway |

|---|---|---|

| Starting Materials | Simple precursors (amino acids, CO₂, etc.) | Pre-formed nucleobases and nucleosides |

| Energy Cost | High (consumes ATP) | Low (energy-saving) |

| Primary Function | Build new nucleotides from scratch | Recycle components from nucleic acid turnover |

| Key Pyrimidine Enzymes | Carbamoyl phosphate (B84403) synthetase II, Aspartate transcarbamoylase | Thymidine phosphorylase, Thymidine kinase, Uridine phosphorylase |

This compound can be used as a chemical probe to investigate the specificity and mechanism of these metabolic pathways. Researchers can use DHBT to ask:

Enzyme Substrate Specificity: Is DHBT recognized as a substrate by key salvage enzymes like thymidine phosphorylase or other nucleoside kinases? uni-hannover.de

Metabolic Fate: If DHBT enters a cell, is it incorporated into the nucleotide pool, degraded, or excreted? Tracking the fate of DHBT can illuminate how cells handle structurally novel nucleobases.

Pathway Inhibition: Can DHBT or its metabolites act as inhibitors of de novo or salvage pathway enzymes, potentially altering the cell's nucleotide pools?

These investigations provide valuable insights into the flexibility and constraints of the fundamental metabolic networks that sustain life. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation / Synonym | Chemical Formula | Role |

|---|---|---|---|

| This compound | DHBT | C₉H₁₄N₂O₄ | The primary subject; a modified nucleobase. nih.gov |

| Thymine | T | C₅H₆N₂O₂ | A natural pyrimidine base in DNA. |

| Adenine | A | C₅H₅N₅ | A natural purine base in DNA and RNA. |

| Guanine | G | C₅H₅N₅O | A natural purine base in DNA and RNA. |

| Cytosine | C | C₄H₅N₃O | A natural pyrimidine base in DNA and RNA. |

| 8-oxoguanine | 8-oxoG | C₅H₅N₅O₂ | An oxidative DNA lesion. nih.gov |

| Thymine glycol | Tg | C₅H₈N₂O₄ | An oxidative DNA lesion. nih.gov |

| Glucose | C₆H₁₂O₆ | A simple sugar and key metabolite. nih.gov | |

| 2-hydroxyisobutyric acid | C₄H₈O₃ | The acid form of the histone modification group. | |

| Uridine | C₉H₁₂N₂O₆ | A pyrimidine nucleoside. wikipedia.org | |

| Thymidine | C₁₀H₁₄N₂O₅ | A pyrimidine deoxynucleoside. wikipedia.org |

Enzymatic Transformations and Fate of Thymine Derivatives within Cellular Metabolism

The cellular metabolism of thymine and its derivatives is a critical area of biochemical research, underpinning our understanding of nucleotide homeostasis and the mechanism of action of various therapeutic agents. While the metabolic pathways of thymine itself are well-characterized, the fate of substituted thymine analogs, such as this compound, is a subject of ongoing investigation. The metabolism of these compounds can be broadly divided into two areas: the transformation of the pyrimidine ring and the modification of its substituents.

The primary route for the catabolism of the thymine ring in mammals is a reductive pathway initiated by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). nsf.govrhea-db.orgwikipedia.org This enzyme catalyzes the NADPH-dependent reduction of the C5-C6 double bond of the pyrimidine ring, converting thymine to 5,6-dihydrothymine. nsf.govgriffith.edu.au This is the rate-limiting step in thymine degradation. rhea-db.org Subsequently, the enzyme dihydropyrimidinase (DHP) hydrolyzes the ring to produce β-ureidoisobutyrate. wikipedia.org Finally, β-ureidopropionase cleaves this intermediate to yield β-aminoisobutyric acid, ammonia, and carbon dioxide, which are water-soluble end products that can be readily excreted or enter other metabolic pathways. wikipedia.orgwikipedia.org This reductive pathway is also responsible for the breakdown of the chemotherapeutic drug 5-fluorouracil. nsf.gov

In contrast to the reductive pathway, some microorganisms utilize an oxidative pathway for pyrimidine degradation. kyoto-u.ac.jp For instance, in Rhodococcus erythropolis, the metabolism is initiated by uracil (B121893)/thymine dehydrogenase, followed by the actions of barbiturase and ureidomalonase. kyoto-u.ac.jp Another oxidative enzyme, thymine-7-hydroxylase (also known as thymine dioxygenase), found in fungi like Neurospora crassa, catalyzes the oxidation of the C5-methyl group of thymine to 5-hydroxymethyluracil. wikipedia.orgoup.comoup.com This enzyme is part of a thymidine salvage pathway that allows the organism to use thymine as a pyrimidine source. oup.comfrontiersin.org

The enzymatic transformation of this compound (DHBT) is less well understood, particularly concerning the fate of its C6-substituent in mammalian cells. However, research has shown that this compound is a substrate for the viral enzyme herpes simplex virus type-1 thymidine kinase (HSV1 TK). nih.govresearchgate.netebi.ac.uk This kinase can phosphorylate DHBT, indicating that the dihydroxy-isobutyl group is accommodated within the enzyme's active site. nih.govresearchgate.net This interaction has been explored for its potential in medical imaging. nih.govebi.ac.uk

While the metabolism of the 6-(dihydroxy-isobutyl) side chain itself has not been specifically detailed in the literature, the general principles of xenobiotic metabolism suggest potential routes. Phase I enzymes, such as the cytochrome P450 (CYP) monooxygenases, are responsible for the oxidation of a vast number of foreign compounds, including the hydroxylation of alkyl groups. nih.govuomus.edu.iqwikipedia.org It is conceivable that the hydroxyl groups of the dihydroxy-isobutyl moiety could be further oxidized or that the entire side chain could be modified. However, without specific research findings, this remains speculative. The presence of bulky substituents on the pyrimidine ring can also influence the rate of enzymatic degradation; for example, the efficiency of DPD inactivation by 5-substituted uracil analogs is highly dependent on the size of the substituent. nih.gov

The following tables summarize key research findings on the enzymatic transformations of thymine and its derivatives.

Enzyme Kinetic Data for Pyrimidine Metabolizing Enzymes

This table presents kinetic parameters for key enzymes involved in the metabolism of thymine and its analogs.

| Enzyme | Substrate | Organism/Source | Km (μM) | Ki (μM) | kcat (s-1) | Reference(s) |

| Dihydropyrimidine Dehydrogenase (DPD) | Uracil | Bovine Liver | 0.8 | - | - | rhea-db.org |

| Dihydropyrimidine Dehydrogenase (DPD) | NADPH | Bovine Liver | 0.12 | - | - | rhea-db.org |

| Dihydropyrimidine Dehydrogenase (DPD) | 5-Ethynyluracil | - | - | 1.6 | 0.33 | nih.gov |

| Herpes Simplex Virus Type-1 Thymidine Kinase (HSV1 TK) | This compound | - | - | 35.3 | - | nih.govresearchgate.netebi.ac.uk |

| Thymine-7-Hydroxylase (T7H) | Thymine | Neurospora crassa | - | - | - | oup.comnih.gov |

| Thymine-7-Hydroxylase (T7H) | 5-Hydroxymethyluracil | Neurospora crassa | - | - | - | oup.comnih.gov |

| Thymine-7-Hydroxylase (T7H) | 5-Formyluracil | Neurospora crassa | - | - | - | oup.comnih.gov |

Km (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of Vmax. A lower Km suggests a higher affinity of the enzyme for the substrate. Ki (inhibition constant) indicates the concentration required to produce half-maximum inhibition. kcat (turnover number) represents the number of substrate molecules each enzyme site converts to product per unit time.

Metabolic Pathways of Thymine Degradation

This table outlines the primary enzymes and products in the main catabolic pathways for thymine.

| Metabolic Pathway | Key Enzyme(s) | Intermediate/Final Products | Primary Organism Type | Reference(s) |

| Reductive | Dihydropyrimidine Dehydrogenase (DPD), Dihydropyrimidinase, β-Ureidopropionase | 5,6-Dihydrothymine, β-Ureidoisobutyrate, β-Aminoisobutyric acid | Mammals, Plants, some Microorganisms | rhea-db.orgwikipedia.orgwikipedia.org |

| Oxidative (Fungal) | Thymine-7-Hydroxylase, Isoorotate Decarboxylase | 5-Hydroxymethyluracil, 5-Formyluracil, 5-Carboxyuracil, Uracil | Fungi (e.g., Neurospora) | oup.comoup.comfrontiersin.org |

| Oxidative (Bacterial) | Uracil/Thymine Dehydrogenase, Barbiturase, Ureidomalonase | Barbituric Acid, Ureidomalonic Acid, Urea, Malonic Acid | Bacteria (e.g., Rhodococcus) | kyoto-u.ac.jp |

Analytical and Detection Methodologies in Research

Spectroscopic Techniques for Molecular Characterization

Spectroscopy is fundamental to the structural analysis of 6-(Dihydroxy-isobutyl)-thymine, providing insights into its electronic properties, functional groups, and the precise arrangement of its atoms.

Fluorescence spectroscopy is a highly sensitive technique used to study molecular environments and track molecules within living cells. biotium.com It involves exciting a molecule (a fluorophore) with light of a specific wavelength and detecting the longer-wavelength light it emits. nih.gov This method allows for real-time observation of cellular processes with minimal invasion.

While this compound itself has not been extensively documented as a fluorescent probe for live-cell imaging, it was specifically designed and synthesized as a promising precursor for a reporter probe to monitor gene expression via positron-emission tomography (PET). nih.govebi.ac.uk This application in molecular imaging highlights its role in tracing biological pathways. The research demonstrated that DHBT is a substrate for the herpes simplex virus type-1 thymidine (B127349) kinase (HSV1 TK), an enzyme widely used as a reporter gene. nih.govresearchgate.net The ability of HSV1 TK to selectively phosphorylate DHBT allows for its accumulation in cells expressing the gene, forming the basis of a PET imaging strategy. ebi.ac.uk

Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the structural confirmation of this compound.

UV-Vis Spectroscopy: This technique measures the absorption of UV or visible light by a molecule. For pyrimidine (B1678525) derivatives like this compound, UV spectra are used to study electronic transitions within the molecule's chromophore (the pyrimidine ring). Studies on related 4,6-dihydroxypyrimidine (B14393) compounds show that changes in the UV absorption maximum can be used to investigate the effects of substituents and determine protonation sites in acidic media. acs.orgacs.org The absorption is sensitive to the chemical environment and tautomeric form of the pyrimidine ring. acs.org

NMR Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of peaks in ¹H and ¹³C NMR spectra, researchers can confirm the connectivity and stereochemistry of the dihydroxy-isobutyl side chain and its attachment to the thymine (B56734) ring. While specific experimental spectra for this compound are detailed in its primary synthesis literature, predicted spectral data are also available in chemical databases. nih.govnih.gov

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|

Fluorescence Spectroscopy for Live-Cell Imaging and Molecular Tracing

Mass Spectrometry in Identification and Quantification of Compound and its Adducts

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed for the exact mass determination of this compound, confirming its elemental composition. uin-alauddin.ac.id When coupled with techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it allows for the identification and quantification of the compound in complex mixtures. uin-alauddin.ac.idmdpi.com

Tandem mass spectrometry (MS/MS) provides structural information through the analysis of fragmentation patterns. For this compound, this would involve the controlled fragmentation of the molecular ion to yield characteristic product ions corresponding to the thymine ring and the dihydroxy-isobutyl side chain. In research, LC-MS is also used to monitor chemical transformations of pyrimidine derivatives. acs.org Computational databases provide predicted collision cross-section (CCS) values, which estimate the ion's size and shape in the gas phase. uni.lu These predictions help in identifying the compound during experimental analysis by comparing predicted and measured values for various adducts. uni.lu

| Adduct Type | Adduct Formula | Mass-to-Charge (m/z) | Predicted CCS (Ų) |

|---|

Chromatographic Separations for Compound Purification and Analysis (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for the isolation, purification, and analytical assessment of this compound. nih.gov Following its synthesis, column chromatography is typically used to separate the target compound from unreacted starting materials and byproducts. For instance, in the synthesis of a related precursor, the crude product was purified using column chromatography with a mobile phase of dichloromethane (B109758) and methanol (B129727) (15:1). nih.gov

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of the final compound and for quantitative analysis. Due to the hydrophilic nature of nucleoside analogues, methods like reverse-phase (RP) HPLC or Hydrophilic Interaction Liquid Chromatography (HILIC) are often employed. mdpi.com When coupled with a mass spectrometer, LC-MS provides a robust method for both separating the compound from a mixture and confirming its identity and quantity with high sensitivity and specificity. mdpi.comnih.gov

| Parameter | Example Condition | Purpose |

|---|---|---|

| Technique | Column Chromatography | Post-synthesis Purification |

| Stationary Phase | Silica Gel | Purification |

| Mobile Phase | Dichloromethane:Methanol (15:1) nih.gov | Elution of Compound |

| Technique | HPLC / LC-MS | Purity Assessment & Quantification |

| Column Type | Reverse-Phase (e.g., C18) or HILIC | Analytical Separation |

| Detection | UV Absorbance, Mass Spectrometry | Identification & Quantification |

Advanced Research Directions and Theoretical Frameworks

Design and Engineering of Enhanced Molecular Probes

The development of molecular probes is crucial for visualizing and understanding complex biological processes in real-time. 6-(Dihydroxy-isobutyl)-thymine has been a cornerstone in the rational design of such probes, particularly for non-invasively monitoring the expression of the herpes simplex virus type-1 thymidine (B127349) kinase (HSV1-tk) gene, a widely used reporter gene in gene therapy. nih.govnih.gov

The fundamental design principle behind using DHBT as a reporter probe lies in its selective phosphorylation by the viral HSV1-TK enzyme, but not by its human counterparts. nih.govnih.gov This enzymatic conversion traps the molecule, or its radiolabeled variants, inside cells expressing the viral gene, allowing for their detection through imaging techniques like Positron Emission Tomography (PET). pnas.orgresearchgate.net Key research findings have demonstrated that DHBT is a promising precursor for developing non-toxic reporter probes for this purpose. nih.gov

Enhancements to the basic DHBT structure have been a major focus of research to improve its efficacy as a molecular probe. These modifications are aimed at optimizing properties such as substrate affinity, pharmacokinetic profile, and signal strength.

Key Engineering Strategies:

N-methylation: The synthesis of N-methyl-6-(1,3-dihydroxyisobutyl)thymine (N-Me-DHBT) represents a significant advancement. Enzyme kinetic studies revealed that N-Me-DHBT is phosphorylated by HSV1-TK at a rate comparable to the gold-standard imaging agent 9-[4-fluoro-3-(hydroxymethyl)butyl]guanine (FHBG). frontiersin.orgescholarship.org This modification was explored to create derivatives with differentiated pharmacokinetics. nih.gov

Fluorination for PET Imaging: For PET applications, the introduction of a positron-emitting isotope like fluorine-18 (B77423) is essential. The design of fluorinated derivatives, such as N-Me-FHBT, builds upon the DHBT scaffold to enable sensitive in vivo imaging. frontiersin.org

Fluorescent Labeling: Beyond radio-imaging, DHBT has been engineered into fluorescent molecular probes. By incorporating this thymine (B56734) analogue, which exhibits fluorescent properties, into oligonucleotides, researchers can effectively visualize the localization of these nucleic acid sequences within cells. pnas.org

The overarching goal of these engineering efforts is to create probes with high specificity and low cytotoxicity, ensuring that they accurately report on gene expression without interfering with normal cellular processes. nih.gov

Table 1: Engineered Derivatives of this compound and Their Research Applications

| Derivative Name | Modification | Primary Application | Key Research Finding | Citation(s) |

|---|---|---|---|---|

| This compound (DHBT) | Core scaffold | Precursor for PET reporter probes | Exclusively phosphorylated by HSV1-TK with good binding affinity. | nih.govnih.gov |

| N-methyl-6-(1,3-dihydroxyisobutyl)thymine (N-Me-DHBT) | N-1 methylation of the pyrimidine (B1678525) ring | Enhanced PET reporter probe | Phosphorylated at a similar rate to the standard probe, FHBG. | frontiersin.orgescholarship.org |

| N-methyl fluorinated DHBT (N-Me-FHBT) | N-1 methylation and fluorination | PET imaging of HSV1-TK expression | Binding mode confirmed by X-ray crystallography, guiding further design. | frontiersin.org |

| DHBT-modified Oligonucleotides | Incorporation into nucleic acid chains | Fluorescent probe for cellular imaging | Enables visualization of intracellular localization of oligonucleotides. | pnas.org |

Computational Chemistry and Bioinformatics in Predicting Biological Activities

Computational chemistry and bioinformatics have become indispensable tools in modern drug discovery and molecular probe development, allowing for the prediction and rationalization of biological activity before undertaking complex and costly synthesis. In the study of this compound and its analogues, these computational approaches have been pivotal.

Molecular modeling, specifically through docking studies, has been successfully employed to predict how DHBT derivatives bind to the active site of their target enzyme, HSV1-TK. frontiersin.orggoogleapis.com These in silico experiments simulate the interaction between the small molecule (ligand) and the protein, identifying the most likely binding poses and key molecular interactions.

Key Research Findings from Computational Studies:

Binding Mode Prediction: Docking studies accurately predicted the binding orientation of N-Me-DHBT within the HSV1-TK active site. These computational predictions were later validated by experimental X-ray crystal structures, confirming the power of the in silico approach. frontiersin.orgescholarship.org

Identification of Key Interactions: Molecular models have revealed specific hydrogen bonds and other non-covalent interactions that stabilize the binding of DHBT derivatives to the enzyme. googleapis.com For instance, the crystal structure of the HSV1-TK complex with N-Me-DHBT uncovered an additional water-mediated hydrogen bond, providing valuable insights for the design of future analogues with potentially improved affinity. escholarship.org

Rationalizing Substrate Activity: By comparing the computationally predicted interactions of different derivatives, researchers can rationalize their observed biological activities. For example, modeling can help explain why certain modifications enhance phosphorylation by HSV1-TK while others may hinder it. googleapis.com

While broad bioinformatics analyses predicting the entire spectrum of biological activities for DHBT are not extensively documented, the targeted use of computational chemistry to understand its primary mechanism of action has been highly successful. This focused application accelerates the design-build-test cycle, making the development of new and improved molecular probes more efficient.

Table 2: Computationally Predicted and Verified Properties of DHBT Derivatives

| Compound/Derivative | Computational Method | Predicted Property | Experimental Verification | Citation(s) |

|---|---|---|---|---|

| N-Me-DHBT | Molecular Docking | Binding mode in HSV1-TK active site | X-ray crystallography of the complex | frontiersin.orgescholarship.org |

| N-Me-DHBT | Molecular Modeling | Identification of an additional water-mediated H-bond | X-ray crystallography | escholarship.org |

| Unsaturated DHBT derivative | Molecular Docking | Representative binding mode and H-bond interactions with active site residues | Phosphorylation assays | googleapis.com |

| This compound (DHBT) | Various (e.g., XLogP3) | Physicochemical properties (e.g., LogP, Polar Surface Area) | N/A (Used for general characterization) | nih.gov |

Multidisciplinary Approaches in Chemical Biology and Systems Biology

The investigation of this compound is a prime example of a multidisciplinary effort, residing at the intersection of chemistry, biology, and medicine. This convergence is the essence of chemical biology, which utilizes chemical tools and principles to probe and manipulate biological systems. nih.govfrontiersin.org The development of DHBT-based probes for gene therapy monitoring is a classic chemical biology success story. plos.org

The research process typically follows a multidisciplinary workflow:

Chemical Synthesis: Organic chemists design and synthesize the core DHBT molecule and its various derivatives, introducing modifications like methylation or fluorination to tune its properties. nih.govescholarship.org

Biochemical and Cellular Evaluation: Biochemists and cell biologists then test these new compounds. This involves in vitro phosphorylation assays with the purified HSV1-TK enzyme and cell uptake studies using cell lines that have been genetically engineered to express the viral kinase. nih.govnih.gov These experiments determine the compound's efficacy as a substrate and its selectivity.

In Vivo Imaging: Promising candidates are then radiolabeled and evaluated in animal models using non-invasive imaging techniques like PET. nih.gov These studies assess the probe's biodistribution, target accumulation, and clearance, providing crucial information about its performance in a living system. nih.gov

This integrated approach, combining rational chemical design with rigorous biological testing, is fundamental to advancing the utility of probes like DHBT. It allows for a comprehensive understanding, from molecular interaction to whole-organism application, which is critical for translating these research tools into clinical settings for monitoring gene and cell-based therapies. researchgate.netfrontiersin.org

While the research on DHBT is firmly rooted in chemical biology, its connection to systems biology is an emerging area. A systems biology approach would move beyond the one-probe-one-target view to a more holistic analysis. This could involve, for example, creating a metabolic network model to understand how the phosphorylation of DHBT and its accumulation impact the broader nucleotide salvage pathway and other interconnected cellular networks. Such an integrative analysis could predict potential off-target effects or identify ways to modulate cellular metabolism to enhance the probe's sensitivity. While specific systems biology studies on DHBT are not yet prevalent, the detailed kinetic and metabolic data being generated from current multidisciplinary studies are laying the essential groundwork for future network-level analyses.

Q & A

Q. What are the established synthetic pathways for 6-(Dihydroxy-isobutyl)-thymine, and what analytical techniques validate its purity?

Methodological Answer: Synthesis typically involves functionalizing thymine at the C6 position. A common approach is nucleophilic substitution using thymine derivatives with isobutyl-diol precursors under anhydrous conditions. For example, lithiation (e.g., LDA-mediated) of thymine analogs followed by reaction with dihydroxy-isobutyl electrophiles can yield the target compound . Post-synthesis, purity is validated via:

Q. How does this compound interact with nucleic acids in vitro, and what assays are used to study these interactions?

Methodological Answer: The compound’s bulky dihydroxy-isobutyl group may disrupt base pairing or intercalate into DNA. Key assays include:

- Thermal denaturation (Tm) studies : Measure melting temperature shifts in DNA duplexes to assess destabilization .

- Fluorescence quenching : Use ethidium bromide or SYBR Green to detect intercalation via fluorescence changes.

- Electrophoretic mobility shift assays (EMSA) : Observe altered migration of DNA complexes in gels .

Q. What are the metabolic precursors and degradation products of this compound in biological systems?

Methodological Answer: Metabolic profiling involves:

- Stable isotope labeling : Track incorporation of ¹³C-thymine into the compound using LC-MS.

- Enzymatic assays : Incubate with liver microsomes or purified enzymes (e.g., cytochrome P450) to identify hydroxylation or hydrolysis products. Degradation products often include thymine and isobutyl-diol derivatives, detected via GC-MS or NMR .

Q. How do non-covalent interactions (e.g., H-bonding, π-stacking) influence the stability of this compound in dimeric forms?

Methodological Answer: Computational and experimental approaches:

- DFT calculations : Compare ionization energies (IEs) of monomers vs. dimers to quantify interaction strength .

- X-ray crystallography : Resolve dimer structures to identify H-bonding patterns.

- Mass spectrometry : Detect protonated dimer species under vacuum, correlating IE thresholds with stability .

Q. What experimental controls are critical when studying the photochemical reactivity of this compound?

Methodological Answer: To avoid artifacts:

- Dark controls : Exclude light exposure to confirm reactions are photo-driven.

- Radical scavengers : Add tert-butanol or NaN₃ to distinguish radical vs. non-radical pathways.

- Temperature monitoring : Use thermography to rule out thermal degradation during UV irradiation .

Advanced Research Questions

Q. How can contradictions in base-pairing modes of thymine derivatives (e.g., cis-syn vs. trans-anti photoproducts) be resolved in supramolecular systems?

Methodological Answer: In MOF-based studies (e.g., SION-19):

- Crystallographic refinement : Compare experimental vs. computed dimer configurations (e.g., cis-syn vs. trans-anti) .

- Circular dichroism (CD) : Monitor chirality changes during photodimerization.

- Kinetic isotope effects (KIE) : Use deuterated thymine to probe reaction mechanisms and validate proposed pathways .

Q. What statistical approaches are recommended for analyzing contradictory data on the compound’s mutagenic potential?

Methodological Answer:

- Meta-analysis : Aggregate data from Ames tests or comet assays, applying random-effects models to account for variability.

- Bayesian inference : Quantify posterior probabilities of mutagenicity across studies.

- Principal component analysis (PCA) : Identify confounding variables (e.g., solvent polarity, pH) that influence outcomes .

Q. How can isotopic labeling differentiate between enzymatic vs. non-enzymatic pathways in the compound’s biosynthesis?

Methodological Answer:

Q. What computational models predict the compound’s interaction with DNA repair enzymes (e.g., photolyases)?

Methodological Answer:

Q. How do solvent polarity and pH affect the compound’s tautomeric equilibrium, and how is this measured experimentally?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.